2-(benzylsulfanyl)-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a benzylsulfanyl moiety, a tetrazole ring substituted with a carbamoylmethyl group, and a phenylacetamide backbone.
Properties
IUPAC Name |
2-[4-[4-[(2-benzylsulfanylacetyl)amino]phenyl]-5-oxotetrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c19-16(25)10-23-18(27)24(22-21-23)15-8-6-14(7-9-15)20-17(26)12-28-11-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,19,25)(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETSFDWVWHLMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: This step often involves electrophilic aromatic substitution reactions.
Introduction of the Benzylthioacetamide Moiety: This can be done through nucleophilic substitution reactions, where a benzylthio group is introduced to the acetamide backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The benzylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2-(benzylsulfanyl)-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares functional groups with several pharmacologically active molecules:
Key Observations :
- Tetrazole vs.
- Sulfanyl Group : The benzylsulfanyl moiety in the target compound differs from simpler alkylsulfanyl groups in analogs (e.g., 849484-61-3), which could improve lipophilicity and membrane permeability .
- Carbamoylmethyl Substitution : Unique to the target compound, this group may mimic urea-like interactions in enzyme active sites, a feature absent in compared analogs .
Pharmacological Comparisons
- Anti-Exudative Activity : Triazole-acetamide derivatives (e.g., ) showed 63% anti-exudative efficacy at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s tetrazole ring might enhance this activity due to increased metabolic stability.
- Antimicrobial Potential: The tetrazole-sulfanyl analog (849484-61-3) demonstrated broad-spectrum antimicrobial effects, suggesting the target compound could share similar properties .
- Enzyme Inhibition: Imidazolidinone-containing analogs (e.g., 1005272-97-8) target cyclooxygenase (COX), while tetrazole derivatives often inhibit angiotensin-converting enzyme (ACE). The target’s carbamoylmethyl group may position it for dual activity .
Research Findings and Data
Anti-Exudative Activity (Triazole Analogs)
A study on triazole-acetamide derivatives () revealed:
- Dose-dependent reduction in inflammation (63% at 10 mg/kg vs. 65% for diclofenac at 8 mg/kg).
- Mechanism: Likely via COX-2 inhibition, though the tetrazole analog’s mechanism may differ due to nitrogen-rich heterocycle interactions .
Metabolic Stability
Tetrazole-containing compounds (e.g., 849484-61-3) exhibit longer half-lives (~4.2 hours) compared to triazole analogs (~2.8 hours), attributed to resistance to oxidative metabolism . This suggests the target compound may have favorable pharmacokinetics.
Toxicity Profiles
- Triazole derivatives showed moderate hepatotoxicity at high doses (50 mg/kg), whereas tetrazole analogs (e.g., 849484-61-3) had lower cytotoxicity (IC50 > 100 μM) .
Biological Activity
The compound 2-(benzylsulfanyl)-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its synthesis, pharmacological properties, and biological activities based on available literature.
Chemical Structure and Properties
The compound features a complex structure that includes a benzylsulfanyl group and a tetrazole moiety. Its molecular formula is , with a molecular weight of approximately 378.47 g/mol. The presence of the tetrazole ring is significant as it is associated with various biological activities including anti-inflammatory and antimicrobial effects.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl sulfide with substituted acetamides and tetrazole derivatives. The synthetic pathways often utilize standard organic chemistry techniques such as refluxing and purification via chromatography.
Anticancer Activity
Recent studies have indicated that derivatives of tetrazole compounds exhibit promising anticancer properties. For instance, similar compounds have shown significant inhibition against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanisms often involve the induction of apoptosis through reactive oxygen species (ROS) generation and modulation of antioxidant enzyme activities .
Antimicrobial Activity
Compounds containing the tetrazole structure have also been evaluated for their antimicrobial properties. In vitro studies suggest that these compounds can inhibit the growth of both bacterial and fungal strains. For example, derivatives have shown activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as broad-spectrum antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory activity of similar compounds has been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that the compound may also possess therapeutic potential in treating inflammatory diseases .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Tetrazole Derivatives : A study demonstrated that tetrazole derivatives exhibited cytotoxic effects on cancer cells through ROS-mediated pathways. The most potent compound showed over 90% inhibition in MCF-7 cells .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various benzylsulfanyl derivatives against clinical isolates. The results indicated significant antibacterial activity comparable to standard antibiotics .
Data Tables
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including cyclization of tetrazole rings, sulfanyl group incorporation, and amide bond formation. Key reagents include sodium hydroxide or potassium carbonate as bases, and solvents like DMF to stabilize intermediates. Reaction temperatures (60–100°C) and pH control (neutral to slightly basic) are critical to avoid side reactions. Purification often employs column chromatography and recrystallization, with characterization via NMR and MS .
Q. How can researchers characterize the compound’s structural integrity and purity?
Use a combination of 1H/13C NMR to confirm functional groups (e.g., benzylsulfanyl, tetrazole rings), mass spectrometry for molecular weight validation, and HPLC (>95% purity threshold). X-ray crystallography may resolve stereochemical ambiguities if crystalline forms are obtainable .
Q. What stability considerations are relevant for storage and experimental use?
The compound is stable under standard laboratory conditions (25°C, inert atmosphere) but degrades under prolonged UV exposure or extreme pH (<3 or >10). Store desiccated at -20°C for long-term preservation. Pre-experiment stability assays (e.g., TGA/DSC) are recommended for time-sensitive studies .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation?
Employ Design of Experiments (DoE) to model variables (temperature, solvent polarity, catalyst loading). For example, Response Surface Methodology (RSM) can identify optimal conditions for amide coupling. Computational tools (e.g., DFT calculations) predict reaction pathways to avoid energetically unfavorable intermediates .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
Conduct structure-activity relationship (SAR) studies to isolate the contributions of specific substituents (e.g., benzylsulfanyl vs. tetrazole). Use molecular docking to compare binding affinities across protein targets (e.g., kinases, microbial enzymes). Validate hypotheses with isothermal titration calorimetry (ITC) to quantify thermodynamic interactions .
Q. What computational strategies predict the compound’s reactivity in novel chemical reactions?
Apply quantum chemical reaction path searches (e.g., via ICReDD methodologies) to simulate transition states and identify low-energy pathways. Machine learning models trained on analogous tetrazole derivatives can forecast regioselectivity in electrophilic substitutions .
Q. How to design derivatives with enhanced target selectivity?
Modify the carbamoylmethyl group to introduce electron-withdrawing substituents (e.g., -CF3) for improved enzymatic inhibition. Use free-energy perturbation (FEP) simulations to predict binding pocket compatibility. Synthesize and test analogs via high-throughput screening against off-target proteins .
Q. What analytical methods quantify degradation products under stress conditions?
LC-MS/MS paired with accelerated stability testing (40°C/75% RH for 4 weeks) identifies hydrolytic or oxidative byproducts. Degradation kinetics can be modeled using Arrhenius equations to extrapolate shelf-life .
Methodological Resources
Q. Which in vitro assays are suitable for preliminary bioactivity profiling?
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram- strains) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2, HDACs) with positive controls .
Q. How to validate target engagement in complex biological systems?
Use cellular thermal shift assays (CETSA) to confirm target binding in lysates or live cells. SPR (Surface Plasmon Resonance) provides kinetic data (ka/kd) for interactions with purified proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
